N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine
Description
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine (CAS: 1461726-92-0) is a bicyclic hydroxylamine derivative featuring a 4,5,6,7-tetrahydro-1,3-benzothiazole core substituted with a 4-fluorophenyl group at position 2 and a hydroxylamine moiety at position 4.
Properties
Molecular Formula |
C13H11FN2OS |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(NE)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H11FN2OS/c14-9-6-4-8(5-7-9)13-15-12-10(16-17)2-1-3-11(12)18-13/h4-7,17H,1-3H2/b16-10+ |
InChI Key |
OUPRRQJFXORULA-MHWRWJLKSA-N |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(S2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine typically involves the reaction of 2-(4-fluorophenyl)cyclohexane-1,3-diones with hydroxylamine . This reaction is carried out under controlled conditions, often using solvents such as chloroform and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Biocatalysis is also explored for the synthesis of chiral intermediates, which can be further converted into the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
Scientific Research Applications
N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and hydroxylamine moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. These interactions can result in the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogous Compounds
The structural uniqueness of the target compound lies in its hydroxylamine substituent, which distinguishes it from related benzothiazole derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Benzothiazole Derivatives
Key Observations :
- Halogenation : The 4-fluorophenyl group is common across several derivatives, enhancing lipophilicity and metabolic stability .
- Core Modifications : The tetrahydrobenzothiazole core is retained in all analogs, but substituents (e.g., methyl, ketone, or sulfonyl groups) dictate electronic and steric properties .
Spectroscopic Data Analysis
Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for differentiating these compounds:
Table 2: IR Spectral Signatures of Key Functional Groups
| Compound Type | IR Absorption Bands (cm⁻¹) | Functional Group Confirmation |
|---|---|---|
| Target Compound (Hydroxylamine) | ~3200–3600 (O–H stretch) | Hydroxylamine tautomerism |
| Hydrazinecarbothioamides [4–6] | 1243–1258 (C=S), 1663–1682 (C=O) | Thioamide and carbonyl groups |
| 1,2,4-Triazoles [7–9] | 1247–1255 (C=S), 3278–3414 (N–H) | Thione tautomer, absence of S–H |
| Benzothiazol-7-one (CAS 1334160-87-0) | ~1700 (C=O) | Ketone group |
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